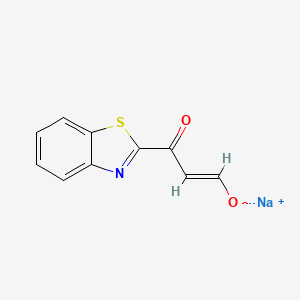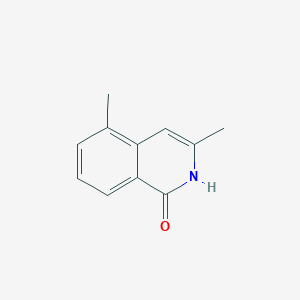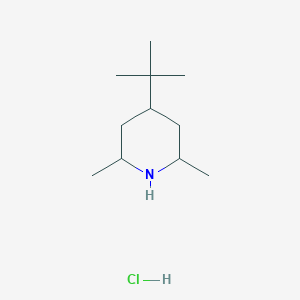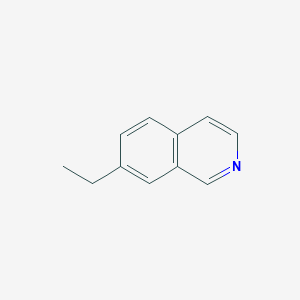
4-(2-Bromoethanesulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromoethanesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromoethanesulfonyl group attached to the piperidine ring. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethanesulfonyl)piperidine typically involves the reaction of piperidine with 2-bromoethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromoethanesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromo group.
Reduction Reactions: Sulfide derivatives.
Oxidation Reactions: Piperidinones.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromoethanesulfonyl)piperidine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Bromoethanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can activate or inhibit various signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in cancer progression. It can also induce apoptosis through the caspase-dependent pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits antimalarial activity.
Uniqueness
4-(2-Bromoethanesulfonyl)piperidine is unique due to its specific bromoethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H14BrNO2S |
|---|---|
Molekulargewicht |
256.16 g/mol |
IUPAC-Name |
4-(2-bromoethylsulfonyl)piperidine |
InChI |
InChI=1S/C7H14BrNO2S/c8-3-6-12(10,11)7-1-4-9-5-2-7/h7,9H,1-6H2 |
InChI-Schlüssel |
WKVMCLLANOVQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1S(=O)(=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

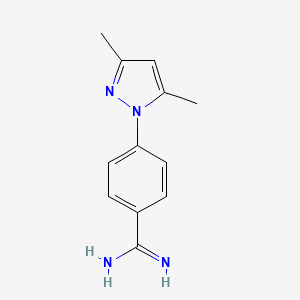
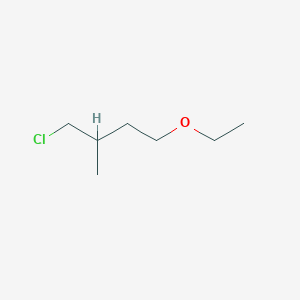
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)

![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
